molecular formula C27H31N7O2 B2827842 3-(4-methoxyphenyl)-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 1021094-56-3

3-(4-methoxyphenyl)-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide

Cat. No. B2827842
CAS RN: 1021094-56-3
M. Wt: 485.592
InChI Key: NUJYWEZIUHTDRW-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C27H31N7O2 and its molecular weight is 485.592. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Applications

  • A study on pyrazolopyrimidines derivatives demonstrated their anticancer and anti-5-lipoxygenase inhibition activities, suggesting a potential role in cancer treatment and inflammation control (Rahmouni et al., 2016).
  • Research on 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones highlighted a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that lack ulcerogenic activity, marking significant advancements in safer anti-inflammatory treatments (Auzzi et al., 1983).

Anticonvulsant Activity

  • A library of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides showed broad-spectrum anticonvulsant activity, indicating their potential as novel antiepileptic drugs (Kamiński et al., 2015).

Synthesis and Structural Studies

  • Theoretical studies on the tautomers of sildenafil, which shares a similar pyrazolopyrimidin core, provided insights into the molecular stability and properties of such compounds, aiding in the understanding of their biological activities (Pajka et al., 2022).
  • Research on a novel anticonvulsant agent, Epimidin, involved the development and validation of HPLC methods for determining related substances, highlighting the importance of analytical techniques in drug development (Severina et al., 2021).

Other Biological Activities

  • Studies on pyrazolo[1,5-a]pyrimidine analogs synthesized under environmentally friendly conditions revealed their anti-inflammatory and anti-cancer activities, demonstrating the potential of green chemistry in pharmaceutical development (Kaping et al., 2016).

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7O2/c1-36-23-10-7-21(8-11-23)9-12-25(35)28-13-14-34-27-24(19-31-34)26(29-20-30-27)33-17-15-32(16-18-33)22-5-3-2-4-6-22/h2-8,10-11,19-20H,9,12-18H2,1H3,(H,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJYWEZIUHTDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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